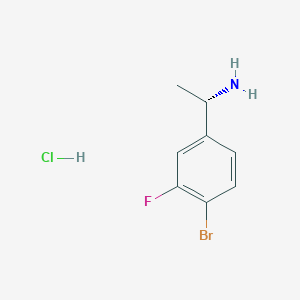

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride

Description

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride (CAS: 2109874-10-2) is a chiral amine derivative with a molecular formula of C₈H₁₀BrClFN and a molecular weight of 254.53 g/mol . The compound features an S-configuration at the ethanamine chiral center, a 4-bromo-3-fluorophenyl aromatic ring, and exists as a hydrochloride salt to enhance stability and solubility.

Properties

IUPAC Name |

(1S)-1-(4-bromo-3-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXILKBUBMZCET-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Br)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)Br)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2109874-10-2 | |

| Record name | Benzenemethanamine, 4-bromo-3-fluoro-α-methyl-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2109874-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride typically involves the following steps:

Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.

Amination: The brominated and fluorinated phenyl compound is then subjected to amination to introduce the ethanamine group.

Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer.

Hydrochloride Formation: Finally, the (S)-1-(4-Bromo-3-fluorophenyl)ethanamine is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

Oxidation and Reduction: The ethanamine group can undergo oxidation to form corresponding imines or reduction to form amines.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of solvents like dichloromethane or ethanol.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.

Coupling Reactions: Catalysts such as palladium or copper are often employed under inert atmosphere conditions.

Major Products Formed

Substitution Reactions: Products include substituted phenylamines with various functional groups.

Oxidation and Reduction: Products include imines, amines, and other nitrogen-containing compounds.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

a. (S)-1-(3-Bromo-4-fluorophenyl)ethanamine (CAS: 1016506-84-5)

- Similarity Score : 0.95 .

- Key Difference : Bromo and fluoro substituents are swapped (3-Br, 4-F vs. 4-Br, 3-F).

b. (S)-1-(2-Bromo-4-fluorophenyl)ethanamine Hydrochloride (CAS: 1624261-91-1)

Halogen-Substituted Analogs

a. (S)-1-(4-Chloro-3-fluorophenyl)ethanamine Hydrochloride (CAS: 1245808-01-8)

(S)-1-(4-Bromo-3-chlorophenyl)ethanamine Hydrochloride

- Hypothetical Compound: Not explicitly listed in evidence but inferred.

- Impact : Replacing F with Cl increases electron-withdrawing effects, altering acidity and solubility.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Halogen Type | Backbone |

|---|---|---|---|---|---|---|

| (S)-1-(4-Bromo-3-fluorophenyl)ethanamine HCl | 2109874-10-2 | C₈H₁₀BrClFN | 254.53 | 4-Br, 3-F | Br, F | Ethanamine |

| (S)-1-(3-Bromo-4-fluorophenyl)ethanamine | 1016506-84-5 | C₈H₉BrFN | 228.07 | 3-Br, 4-F | Br, F | Ethanamine |

| (S)-1-(4-Chloro-3-fluorophenyl)ethanamine HCl | 1245808-01-8 | C₈H₁₀Cl₂FN | 210.08 | 4-Cl, 3-F | Cl, F | Ethanamine |

| (S)-1-(2-Bromo-4-fluorophenyl)ethanamine HCl | 1624261-91-1 | C₈H₁₀BrClFN | 254.53 | 2-Br, 4-F | Br, F | Ethanamine |

Biological Activity

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₀BrClFN

- Molecular Weight : 254.53 g/mol

- CAS Number : 1241678-53-4

The compound features a chiral center, which imparts optical activity, influencing its interaction with biological systems. The presence of bromine and fluorine substituents on the phenyl ring enhances its chemical reactivity and binding affinity to various biological targets.

The biological activity of this compound can be attributed to its interactions with several molecular targets:

- Receptors : It may modulate neurotransmitter receptors, particularly those involved in serotonergic and dopaminergic signaling pathways, which are critical for mood regulation and cognitive functions.

- Enzymes : The compound may act as an inhibitor or activator of specific enzymes that play roles in metabolic pathways, potentially influencing various physiological processes.

Antidepressant Effects

Research indicates that compounds structurally related to this compound exhibit antidepressant-like effects. Animal studies have shown that these compounds can enhance serotonergic and dopaminergic signaling, suggesting their potential use in treating depression.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Structural analogs have demonstrated activity against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The proposed mechanisms include:

- Induction of apoptosis

- Inhibition of cell proliferation

These effects highlight the compound's potential as a therapeutic agent in oncology.

Research Findings and Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study 1 | This compound showed significant binding affinity to serotonin receptors in vitro. | Suggests potential for mood disorder treatments. |

| Study 2 | In vivo studies indicated enhanced dopaminergic signaling in animal models treated with the compound. | Supports its use in neuropharmacology. |

| Study 3 | The compound induced apoptosis in human breast cancer cell lines at micromolar concentrations. | Indicates potential for development as an anticancer drug. |

Dosage and Administration

Research indicates that the effects of this compound vary with dosage:

- Lower Doses : Beneficial effects on neurotransmitter modulation and cellular processes.

- Higher Doses : Potential for toxicity or adverse effects, necessitating careful dosage optimization in therapeutic applications.

Q & A

Q. What synthetic routes are recommended for preparing (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride?

Methodological Answer: A common approach involves nucleophilic substitution or reductive amination. For example:

- Step 1: React 4-bromo-3-fluorobenzyl bromide (CAS RN 127425-73-4, >95% purity) with a chiral auxiliary or resolving agent to introduce the ethanamine moiety .

- Step 2: Reduce the intermediate using catalytic hydrogenation or lithium aluminum hydride.

- Step 3: Resolve enantiomers via chiral chromatography or diastereomeric salt formation (e.g., tartaric acid derivatives) .

- Step 4: Hydrochloride salt formation by treating the free base with HCl gas in anhydrous ether.

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR to confirm substitution patterns (e.g., aromatic protons, CH3 group). 19F NMR quantifies fluorine environments .

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion ([M+H]+) and isotopic pattern verification (Br/F presence).

- X-ray Crystallography: For absolute stereochemistry confirmation. Use SHELXL () for refinement, with parameters like R-factor < 5% .

- Polarimetry: Specific rotation ([α]D) to validate enantiomeric purity.

Q. How should researchers handle and store this compound safely?

Methodological Answer:

- Storage: -20°C in airtight, light-resistant containers under inert gas (N2/Ar) to prevent degradation .

- Safety Protocols: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential amine reactivity .

- Waste Disposal: Neutralize with dilute acetic acid before transferring to halogenated waste containers .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

- Functional Selection: Use hybrid functionals like B3LYP (Becke’s 3-parameter exchange + Lee-Yang-Parr correlation) for accurate thermochemical data (e.g., bond dissociation energies) .

- Basis Sets: Apply 6-311++G(d,p) for geometry optimization and frequency calculations.

- Applications:

Example DFT Parameters:

| Parameter | Value/Setting | Source (Evidence) |

|---|---|---|

| Exchange-Correlation | B3LYP | |

| Basis Set | 6-311++G(d,p) | |

| Solvent Model (if used) | PCM (CHCl3) |

Q. What strategies resolve enantiomeric excess (ee) in chiral amine synthesis?

Methodological Answer:

- Chiral HPLC: Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase. Monitor retention times and peak areas .

- NMR with Chiral Shift Reagents: Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces diastereomeric splitting in 1H NMR .

- Kinetic Resolution: Enzymatic methods (e.g., lipases) selectively acetylate one enantiomer .

Q. How is X-ray crystallography applied to confirm stereochemistry and packing interactions?

Methodological Answer:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement: SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .

- Analysis:

Typical Crystallographic Metrics:

| Metric | Target Value | Source (Evidence) |

|---|---|---|

| R1 (all data) | < 0.05 | |

| CCDC Deposition | Required |

Q. How do competing reaction pathways affect the synthesis yield?

Methodological Answer:

- Mechanistic Studies: Use kinetic isotope effects (KIEs) or 18O labeling to probe rate-determining steps.

- Computational Analysis: Locate transition states (TS) with DFT to identify steric/electronic barriers (e.g., bromine hindrance) .

- Byproduct Identification: LC-MS/MS detects halogenated impurities (e.g., debrominated analogs) .

Q. What are common impurities in this compound, and how are they characterized?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.